3-Cyclopropoxybenzonitrile
Description
3-Cyclopropoxybenzonitrile (CAS 223690-04-8) is a nitrile-substituted aromatic compound featuring a cyclopropoxy group (-O-C₃H₅) at the 3-position of the benzene ring. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. The compound is commercially available at 95% purity (MFCD16996180) and is utilized in organic synthesis and pharmaceutical research due to its unique steric and electronic properties derived from the strained cyclopropane ring .
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C10H9NO/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9H,4-5H2 |
InChI Key |
NVBGCWUMVIHESK-UHFFFAOYSA-N |
SMILES |
C1CC1OC2=CC=CC(=C2)C#N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-Cyclopropoxybenzonitrile
- Structure : The cyclopropoxy group is located at the 4-position of the benzene ring.
- Molecular Formula: C₁₀H₉NO (identical to 3-Cyclopropoxybenzonitrile).
- Molecular Weight : 159.19 g/mol.
- Applications: Positional isomers often exhibit divergent biological activities; for example, para-substituted derivatives may display improved metabolic stability in drug candidates .
Alkoxy-Substituted Nitriles
3-(3'-Bromopropoxy)benzonitrile
- Structure : A bromopropoxy (-O-(CH₂)₃Br) substituent at the 3-position.
- Molecular Formula: C₁₀H₁₀BrNO.
- Molecular Weight : 256.10 g/mol.
- Key Differences: Reactivity: The bromine atom enables nucleophilic substitution reactions (e.g., Suzuki coupling), unlike the inert cyclopropoxy group.
3-Isopropoxy-2-methoxy-6-methylbenzonitrile
- Structure : Multiple substituents: isopropoxy (-O-iPr) at C3, methoxy (-OMe) at C2, and methyl (-Me) at C6.
- Molecular Formula: C₁₂H₁₅NO₂.
- Molecular Weight : 205.26 g/mol.
- Key Differences :
Cycloalkyl and Heteroaryl Analogues
3-Cyclopentyl-3-oxopropanenitrile
- Structure : Cyclopentyl group attached to a ketone and nitrile.
- Molecular Formula: C₈H₉NO.
- Molecular Weight : 139.16 g/mol.
- Key Differences :
3-(3-Thienyl)benzonitrile
- Structure : A thienyl (C₄H₃S) substituent at the 3-position.
- Molecular Formula : C₁₁H₇NS.
- Molecular Weight : 185.24 g/mol.
- Key Differences :
Comparative Data Table
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